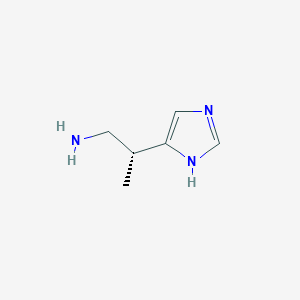
(R)-2-(1H-Imidazol-4-yl)-propylamine; hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1H-imidazol-5-yl)propan-1-amine is a chiral compound featuring an imidazole ring attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1H-imidazol-5-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: Protecting groups may be used to shield reactive sites during intermediate steps.
Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions.
Reduction and Amination: The final steps involve reduction and amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for (2R)-2-(1H-imidazol-5-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates.
Chromatographic Purification: To achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1H-imidazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield imidazole N-oxides.
Reduction: May produce secondary amines.
Substitution: Can result in various substituted imidazole derivatives.
Scientific Research Applications
(2R)-2-(1H-imidazol-5-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cellular metabolism and immune response.
Comparison with Similar Compounds
Similar Compounds
Histamine: Shares the imidazole ring structure but differs in the side chain.
Histidine: An amino acid precursor to (2R)-2-(1H-imidazol-5-yl)propan-1-amine.
Imidazole: The core structure present in the compound.
Uniqueness
(2R)-2-(1H-imidazol-5-yl)propan-1-amine is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
UTXDPIGHIUIJIS-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CN)C1=CN=CN1 |
Canonical SMILES |
CC(CN)C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


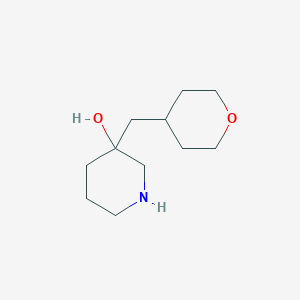

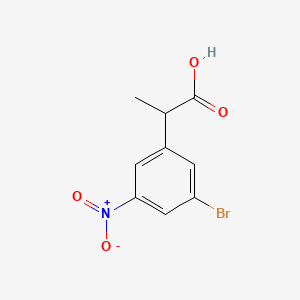
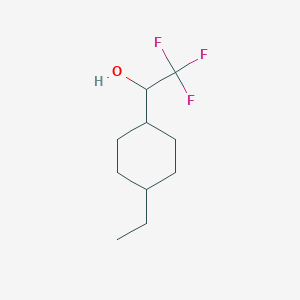
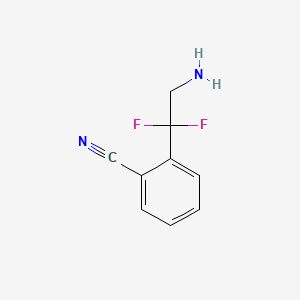
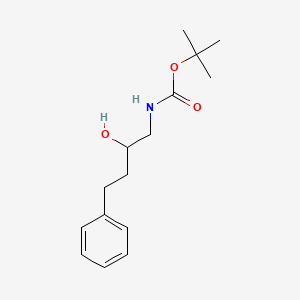

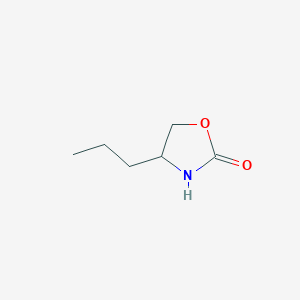
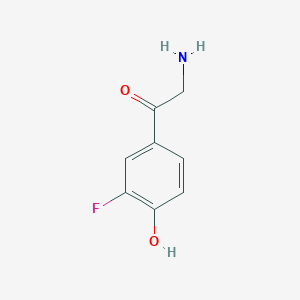
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
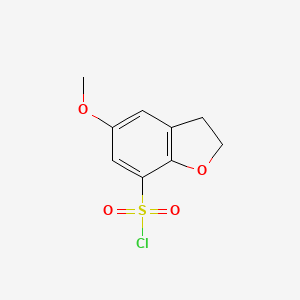
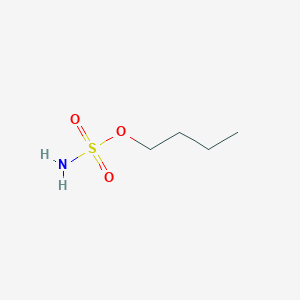
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
